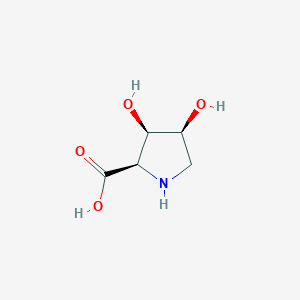
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a stereoisomer of proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 4th positions of the proline ring, making it a dihydroxy derivative. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials . These compounds undergo a series of reactions, including aldol condensation and subsequent reduction, to yield the desired dihydroxyproline derivative.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic methods due to their high selectivity and efficiency. Enzymes such as aldolases are employed to catalyze the formation of carbon-carbon bonds, leading to the production of the compound in high yields . These methods are preferred for large-scale production due to their environmentally friendly nature and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl groups, which serve as reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of proline, such as keto-proline, hydroxyproline, and substituted proline derivatives. These products have significant applications in pharmaceuticals and biochemical research .
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: It has potential therapeutic applications in the treatment of diseases related to collagen deficiency and other connective tissue disorders.
Wirkmechanismus
The mechanism of action of (2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its incorporation into proteins, where it influences the stability and function of the protein structure. The hydroxyl groups participate in hydrogen bonding, which is crucial for maintaining the integrity of the protein’s three-dimensional structure. This compound also interacts with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyproline: Another hydroxylated derivative of proline, differing in the position of the hydroxyl group.
Dihydroxyproline Isomers: Other stereoisomers of dihydroxyproline, such as (3S,4R)-3,4-Dihydroxy-D-proline.
Proline Derivatives: Compounds like 4-hydroxyproline and 3,4-dihydroxy-3-methyl-2-pentanone.
Uniqueness
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds makes it particularly valuable in the study of protein structure and function. Additionally, its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
152785-79-0 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2R,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m0/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-NUNKFHFFSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@@H](N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyme |
D-Proline, 3,4-dihydroxy-, (3R,4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















